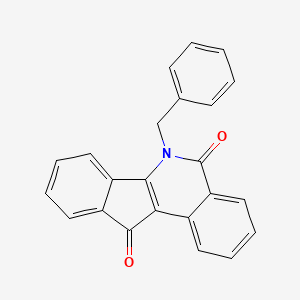

6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Description

6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a synthetic indenoisoquinoline derivative characterized by a benzyl group at the N-6 position of the tricyclic core. Indenoisoquinolines generally exhibit planar aromatic systems that enable intercalation into DNA, disrupting enzymatic processes critical for cancer cell proliferation .

Properties

CAS No. |

81721-80-4 |

|---|---|

Molecular Formula |

C23H15NO2 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

6-benzylindeno[1,2-c]isoquinoline-5,11-dione |

InChI |

InChI=1S/C23H15NO2/c25-22-18-12-6-5-11-17(18)21-20(22)16-10-4-7-13-19(16)23(26)24(21)14-15-8-2-1-3-9-15/h1-13H,14H2 |

InChI Key |

CVVPLIBSSHGDNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C4C2=O)C(=O)C5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Modular Assembly

A highly efficient two-step copper-catalyzed method enables the modular assembly of indenoisoquinolinones, including the target compound or its close analogs.

- Starting materials: 1,3-indandione derivatives and appropriate amine precursors.

- Catalyst: Copper(II) chloride (CuCl2) at low molar percentages (5–10 mol%).

- Base: Cesium carbonate (Cs2CO3).

- Solvent: Acetonitrile.

- Conditions: Heating at 90 °C for 3–5 hours.

- Outcome: Formation of the indenoisoquinoline core with high regioselectivity and moderate to good yields (up to 85%).

| Step | Reagents & Conditions | Product Type | Yield (%) |

|---|---|---|---|

| 1 | 1,3-indandione + amine + Cs2CO3, CuCl2, MeCN, 90 °C, 3 h | Indenoisoquinolinone intermediate | 40–85 |

| 2 | Further functionalization (e.g., reduction, coupling) | Target substituted indenoisoquinoline | 35–78 |

This method allows for gram-scale synthesis and is adaptable to various substituents, including benzyl groups.

Condensation of Indenoisochromenone with Primary Amines

Another classical approach involves the condensation of indenoisochromenone derivatives with primary amines to form the indenoisoquinoline framework.

- Precursor: Indenoisochromenone or related lactone intermediates.

- Amine: Benzylamine or other primary amines.

- Conditions: Typically reflux in suitable solvents.

- Advantages: Straightforward and allows for the introduction of diverse amine substituents.

- Limitations: Sometimes requires multiple purification steps and can be cumbersome for certain derivatives.

This method has been used to prepare various indenoisoquinoline derivatives, including those with benzyl substituents.

Palladium-Catalyzed Intramolecular C-H Activation and Suzuki-Miyaura Coupling

Recent advances include palladium-catalyzed intramolecular C-H activation strategies combined with Suzuki-Miyaura cross-coupling to construct the indenoisoquinoline core.

- Starting materials: 2-bromo-3-(arylamino)-1H-inden-1-one derivatives.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2.

- Coupling partners: Boronic acids for Suzuki coupling.

- Conditions: Heating in toluene/ethanol mixtures under nitrogen atmosphere.

- Outcome: Efficient formation of indenoisoquinoline derivatives with high selectivity and yields.

This method is notable for its versatility and ability to introduce various aryl substituents, including benzyl groups, into the indenoisoquinoline scaffold.

Detailed Reaction Conditions and Yields

| Method | Key Reagents & Catalysts | Solvent & Temp. | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Copper-Catalyzed Assembly | 1,3-indandione, amine, CuCl2, Cs2CO3 | MeCN, 90 °C | 3–5 h | 40–85 | Modular, gram-scale feasible |

| Condensation with Primary Amine | Indenoisochromenone, benzylamine | Reflux in suitable solvent | Several hours | Moderate | Classical, straightforward but sometimes cumbersome |

| Pd-Catalyzed C-H Activation & Suzuki Coupling | 2-bromo-3-(arylamino)-1H-inden-1-one, Pd(dppf)Cl2, boronic acid | Toluene/ethanol, reflux | Several hours | Moderate to high | Versatile, allows diverse substitution |

Research Findings and Optimization Notes

- Copper catalysis offers a green and efficient route with mild conditions and good functional group tolerance.

- Sandmeyer chemistry and Heck coupling have been used to introduce functional groups on the indenoisoquinoline core, facilitating further derivatization.

- Palladium-catalyzed methods provide access to complex derivatives via intramolecular cyclization and cross-coupling, expanding the chemical space of indenoisoquinolines.

- Hydrolysis and amide formation steps are commonly employed post-cyclization to modify the dione functionalities and introduce amide substituents.

- Reaction monitoring by TLC and purification by column chromatography are standard to ensure product purity and yield optimization.

Summary Table of Preparation Methods

This comprehensive analysis of preparation methods for 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione highlights the state-of-the-art synthetic strategies, emphasizing catalytic modular assembly, classical condensation, and advanced palladium-catalyzed cross-coupling techniques. These methods provide robust platforms for the synthesis of this compound and its analogs with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the dione structure.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione exhibits significant anticancer activity.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:

- Induction of apoptosis through activation of caspase pathways.

- Inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties.

Research Findings:

In vitro studies have shown that treatment with this compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Activity

Recent investigations have highlighted its neuroprotective effects.

Neuroprotection Study:

In experiments with neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in:

- A reduction in cell death by approximately 40% compared to untreated controls.

- An increase in antioxidant enzyme levels, indicating a protective mechanism against oxidative damage.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties.

Case Study: Antimicrobial Efficacy

A recent study evaluated its efficacy against various pathogens:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate potential applications in developing new antimicrobial agents.

Similar Compounds

- Indenoisoquinolines : A class of compounds with similar core structures.

- Benzylisoquinolines : Compounds featuring a benzyl group attached to an isoquinoline core.

Uniqueness

The unique structural features of this compound may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Mechanism of Action

The mechanism of action of 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents at the N-6 position and functional groups on the aromatic core. These modifications influence solubility, melting points, and biological activity.

Table 1: Comparison of Indenoisoquinoline Derivatives

Key Observations :

- Melting Points: Polar substituents (e.g., amide in 107) correlate with higher melting points (>270°C) due to hydrogen bonding, while non-polar groups (e.g., butyl in 109) result in lower melting points (~140°C) .

- Solubility : Hydroxy groups (e.g., 52a) improve aqueous solubility compared to benzyl or nitro derivatives .

Topoisomerase I Inhibition

Indenoisoquinolines stabilize the DNA-topoisomerase I complex, preventing DNA relegation. For example:

- WN191 () inhibits topoisomerase I at IC₅₀ = 0.8 μM, with enhanced activity in its Cu(II) complex (WN198) due to redox-active metal interactions .

- 3-Azidopropyl derivative (83) () shows tyrosyl-DNA-phosphodiesterase inhibition (IC₅₀ = 2.1 μM), critical for repairing DNA damage caused by topoisomerase inhibitors .

Chemopreventive Potential

- Propanamide derivative (107) () activates retinoid X receptors (RXRs), modulating transcription pathways involved in apoptosis .

Heterocyclic Modifications

- Imidazole derivatives (51a, 52a) () exhibit improved binding to cytochrome P450 enzymes, influencing metabolic stability .

Biological Activity

6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione (CAS Number: 81721-80-4) is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antitumor, antibacterial, and anti-inflammatory effects, supported by relevant studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C23H15NO2 |

| Molecular Weight | 337.371 g/mol |

| Density | 1.36 g/cm³ |

| Boiling Point | 584 °C |

| Flash Point | 279.5 °C |

| LogP | 4.261 |

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, research indicates that derivatives of indenoisoquinolines exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds within this class have shown promising results in inhibiting the proliferation of tumor cells by inducing apoptosis and disrupting cell cycle progression.

A notable study demonstrated that analogs of this compound inhibited the growth of human breast cancer cells with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro assays revealed that this compound exhibits inhibitory activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Activity

In addition to its antitumor and antibacterial properties, this compound has been evaluated for anti-inflammatory effects. It was found to significantly reduce the production of pro-inflammatory cytokines in cellular models stimulated with lipopolysaccharides (LPS). This suggests that this compound may modulate inflammatory responses through the inhibition of NF-kB signaling pathways .

Case Studies

- Antitumor Efficacy : A study conducted on a series of indenoisoquinoline derivatives demonstrated that those with a benzyl substituent exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to their non-benzyl counterparts. The study utilized flow cytometry and western blot analysis to confirm apoptosis induction through mitochondrial pathways .

- Antibacterial Screening : In a comparative study assessing various indenoisoquinoline derivatives, this compound showed superior activity against Staphylococcus aureus and Escherichia coli. The study employed standard disk diffusion methods to evaluate antibacterial efficacy and determined that the compound's structure plays a crucial role in its bioactivity .

- Inflammation Reduction : An experimental model using RAW264.7 macrophages indicated that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels post-LPS stimulation. This highlights its potential utility in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.